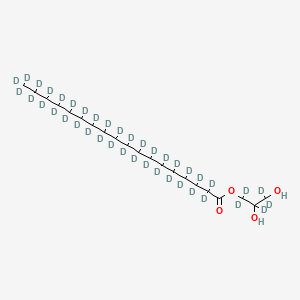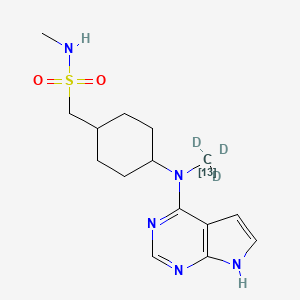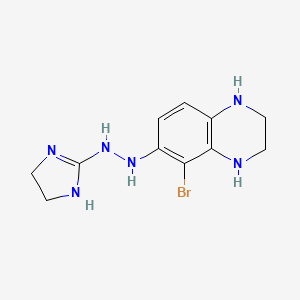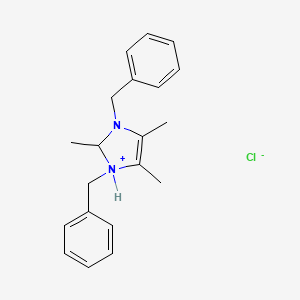
1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride is a chemical compound with the molecular formula C20H25ClN2 It is a derivative of imidazolium, a class of compounds known for their wide range of applications in various fields such as chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 2,4,5-trimethylimidazole with benzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
科学的研究の応用
1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
作用機序
The mechanism of action of 1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(methyl)-, chloride
- 1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(ethyl)-, chloride
- 1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(propyl)-, chloride
Uniqueness
1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of phenylmethyl groups enhances its stability and reactivity, making it suitable for a wide range of applications compared to its simpler analogs.
特性
分子式 |
C20H25ClN2 |
|---|---|
分子量 |
328.9 g/mol |
IUPAC名 |
1,3-dibenzyl-2,4,5-trimethyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C20H24N2.ClH/c1-16-17(2)22(15-20-12-8-5-9-13-20)18(3)21(16)14-19-10-6-4-7-11-19;/h4-13,18H,14-15H2,1-3H3;1H |
InChIキー |
QUTZUSOREROZON-UHFFFAOYSA-N |
正規SMILES |
CC1[NH+](C(=C(N1CC2=CC=CC=C2)C)C)CC3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3a,11,11a-Trihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydro-3-furanyl)icosahydro-7aH,13aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-13a-carbaldehyde](/img/structure/B12300077.png)
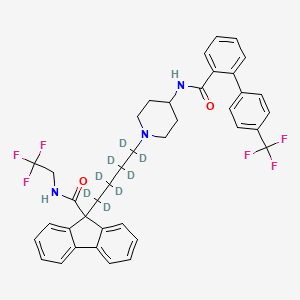
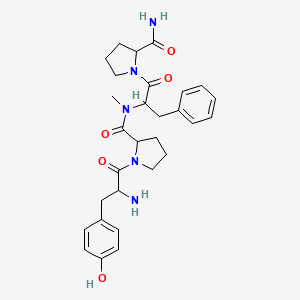

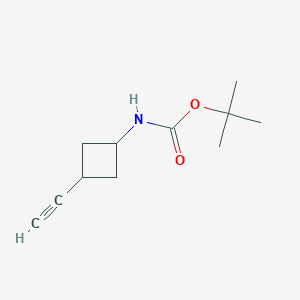
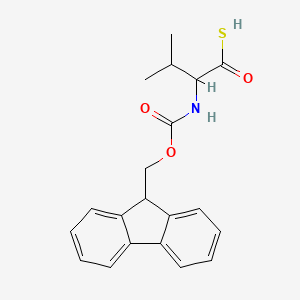

![(S)-6-(5-Bromo-1-((1r,4S)-4-methoxycyclohexyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-difluorophenyl)piperidin-2-one](/img/structure/B12300119.png)
![2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethoxy]benzoyl]amino]pentanedioic acid](/img/structure/B12300122.png)

